BenchChemオンラインストアへようこそ!

Rac-(1R,3R)-3-phenylcyclopentane-1-carboxylic acid

Enzyme inhibition AKR1C3 Steroid metabolism

Procure rac-(1R,3R)-3-phenylcyclopentane-1-carboxylic acid (CAS 1932211-29-4) for your asymmetric synthesis and targeted inhibitor programs. Unlike generic stereoisomer mixtures (CAS 91495-75-9), this racemate provides the defined (1R,3R)/(1S,3S) trans configuration essential for reproducible SAR studies on validated targets like AKR1C3 and RXFP1. It serves as a direct precursor to enantiomerically pure constrained phenylalanine analogs (c5Phe) and can be resolved using established chiral acid methodologies (e.g., L-tartaric acid) for cost-effective, scalable access to stereochemically pure building blocks. This defined stereochemistry ensures batch-to-batch consistency critical for lead optimization campaigns.

Molecular Formula C12H14O2
Molecular Weight 190.24 g/mol
CAS No. 1932211-29-4
Cat. No. B6619284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRac-(1R,3R)-3-phenylcyclopentane-1-carboxylic acid
CAS1932211-29-4
Molecular FormulaC12H14O2
Molecular Weight190.24 g/mol
Structural Identifiers
SMILESC1CC(CC1C2=CC=CC=C2)C(=O)O
InChIInChI=1S/C12H14O2/c13-12(14)11-7-6-10(8-11)9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,13,14)/t10-,11-/m1/s1
InChIKeyIWOLSKRVZNXDNU-GHMZBOCLSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rac-(1R,3R)-3-phenylcyclopentane-1-carboxylic acid (CAS 1932211-29-4): Procurement-Grade Chiral Cyclopentane Carboxylic Acid Scaffold for Stereospecific Synthesis


Rac-(1R,3R)-3-phenylcyclopentane-1-carboxylic acid, bearing CAS number 1932211-29-4, is a racemic mixture of the (1R,3R) and (1S,3S) enantiomers of 3-phenylcyclopentane-1-carboxylic acid (molecular formula C₁₂H₁₄O₂, molecular weight 190.24 g/mol) . This compound is characterized by a cyclopentane ring substituted at the 3-position with a phenyl group and at the 1-position with a carboxylic acid functional group, with defined stereochemistry at both C1 and C3 positions in a trans configuration . The compound serves primarily as a chiral building block and intermediate in asymmetric synthesis and medicinal chemistry research applications .

Why Generic 3-Phenylcyclopentane-1-carboxylic Acid (CAS 91495-75-9) Cannot Substitute for Rac-(1R,3R)-3-phenylcyclopentane-1-carboxylic acid (CAS 1932211-29-4)


Generic 3-phenylcyclopentane-1-carboxylic acid (CAS 91495-75-9) lacks defined stereochemistry at the cyclopentane ring positions, possessing undefined stereocenter count and appearing as a mixture of unspecified stereoisomers . In contrast, rac-(1R,3R)-3-phenylcyclopentane-1-carboxylic acid (CAS 1932211-29-4) has defined (1R,3R) and (1S,3S) stereochemistry with trans configuration . This stereochemical definition is critical for applications where spatial orientation determines reactivity, binding affinity, or downstream stereochemical outcomes. Published evidence demonstrates that 3-phenylcyclopentanecarboxylic acid (generic) exhibits measurable but modest inhibition of AKR1C3 enzyme (Ki = 48.5 μM, IC₅₀ = 98.6 μM) [1], whereas the defined (1R,3R) stereochemical scaffold is explicitly claimed in patents for the preparation of biologically active molecules with enhanced target engagement [2]. Substitution with undefined stereoisomer mixtures introduces uncontrolled variables that can compromise reproducibility in stereospecific syntheses and structure-activity relationship studies.

Quantitative Differentiation Evidence for Rac-(1R,3R)-3-phenylcyclopentane-1-carboxylic acid (CAS 1932211-29-4)


AKR1C3 Enzyme Inhibition: Generic vs. Defined Stereochemistry Scaffold Comparison

The generic 3-phenylcyclopentanecarboxylic acid (undefined stereochemistry) inhibits AKR1C3 with Ki = 48.5 μM and IC₅₀ = 98.6 μM at pH 6.5 in human enzyme assays [1]. The defined (1R,3R) stereochemical scaffold serves as a key intermediate for amino-substituted analogs that can be optimized for enhanced target engagement, as demonstrated in patents where stereospecific synthesis of (1R,3R)-configured intermediates enables preparation of biologically active molecules [2]. While direct head-to-head inhibition comparison data between CAS 1932211-29-4 and CAS 91495-75-9 against AKR1C3 is not available in published literature, the stereochemical definition of the (1R,3R) scaffold provides a controlled starting point for structure-activity relationship studies that the undefined generic mixture cannot offer.

Enzyme inhibition AKR1C3 Steroid metabolism Cancer research

Patent-Protected Amino Acid Analog Synthesis: (1R,3R) Stereochemistry as Critical Intermediate

US Patent 7,956,195 B2 (Abbott Laboratories) explicitly claims processes for the preparation and isolation of individual stereoisomers of 1-amino-3-substituted phenylcyclopentane-carboxylates, including (1R,3R)-methyl 1-amino-3-(4-bromophenyl)cyclopentanecarboxylate and (1R,3R)-1-amino-3-(4-methoxyphenyl)cyclopentanecarboxylic acid [1]. The patent describes the use of L-tartaric acid for diastereomeric resolution to isolate the (1R,3R) enantiomer from racemic mixtures, demonstrating that the (1R,3R) stereochemistry yields isolable, crystalline diastereomeric salts with defined physicochemical properties suitable for further pharmaceutical development [2]. This patent-protected methodology underscores the commercial and research value of (1R,3R)-configured intermediates in the preparation of constrained amino acid analogs for peptide and small molecule therapeutic development.

Peptidomimetics Constrained amino acids Phenylalanine analogs Stereoselective synthesis

Physicochemical Property Differentiation: Predicted pKa and LogP Values vs. Positional Isomers

Rac-(1R,3R)-3-phenylcyclopentane-1-carboxylic acid exhibits predicted physicochemical properties including pKa = 4.69 ± 0.40, LogP ≈ 2.5, and boiling point 345.4 ± 31.0 °C . In comparison, the positional isomer 1-phenylcyclopentanecarboxylic acid (CAS 77-55-4), which bears the phenyl and carboxyl groups at the same cyclopentane carbon (C1), has been utilized as a precursor for the antitussive drug pentoxyverine and exhibits different hydrogen bonding capacity due to the geminal substitution pattern [1]. The 3-phenyl substitution pattern of the target compound places the phenyl and carboxyl groups on distinct ring carbons, creating a scaffold with two stereogenic centers and distinct spatial orientation that influences both reactivity and potential biological target interactions.

Physicochemical properties Drug-likeness Lipophilicity pKa prediction

Optimal Research and Procurement Applications for Rac-(1R,3R)-3-phenylcyclopentane-1-carboxylic acid (CAS 1932211-29-4)


Synthesis of Constrained Phenylalanine Analogs for Peptidomimetic Drug Discovery

This compound serves as a precursor for 1-amino-3-phenylcyclopentane-1-carboxylic acid derivatives, which function as constrained analogs of phenylalanine (c5Phe) in peptide SAR studies. The defined (1R,3R) stereochemistry is essential for preparing enantiomerically pure constrained amino acids with predictable conformational restrictions [1]. Unlike generic undefined stereoisomer mixtures (CAS 91495-75-9), the rac-(1R,3R) form can be resolved into individual enantiomers for incorporation into peptide chains with controlled spatial orientation of the phenyl side chain relative to the peptide backbone .

AKR1C3 Inhibitor Scaffold Development in Hormone-Dependent Cancer Research

The 3-phenylcyclopentane carboxylic acid core is a validated scaffold for AKR1C3 inhibition, with generic 3-phenylcyclopentanecarboxylic acid exhibiting Ki = 48.5 μM and IC₅₀ = 98.6 μM against human AKR1C3 [2]. The defined (1R,3R) stereochemistry provides a controlled starting point for SAR-driven optimization to improve potency and selectivity for AKR1C3 over AKR1C1, which is critical for developing anticancer agents targeting hormone-dependent prostate and breast cancers where AKR1C3 is overexpressed [3].

Stereospecific Intermediate for RXFP1 Agonist and Cardiovascular Drug Development

Phenylcyclopentane scaffolds with defined stereochemistry have been claimed in patent applications (WO2023114819A1) as RXFP1 receptor agonists for treating heart failure, fibrotic diseases, and related conditions [4]. The (1R,3R)-configured cyclopentane carboxylic acid provides a rigid, stereochemically defined core that can be functionalized to generate RXFP1 agonists with optimized pharmacokinetic and pharmacodynamic properties. The stereochemical definition ensures batch-to-batch reproducibility in lead optimization campaigns.

Synthesis of Chirally Pure Amino-Substituted Cyclopentane Building Blocks

Following the methodology established in US Patent 7,956,195 B2, rac-(1R,3R)-3-phenylcyclopentane-1-carboxylic acid can be converted to 1-amino-3-phenylcyclopentane-1-carboxylic acid derivatives and subsequently resolved using chiral acids (e.g., L-tartaric acid) to obtain enantiomerically pure (1R,3R)-configured amino acids [5]. This approach enables cost-effective, scalable production of stereochemically pure building blocks for pharmaceutical research, leveraging the differential crystallization behavior of (1R,3R) vs. (1S,3R) diastereomers [6].

Quote Request

Request a Quote for Rac-(1R,3R)-3-phenylcyclopentane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.